molecular formula C₁₄H₁₄ClN₃O₂S B052184 Dabsyl chloride CAS No. 56512-49-3

Dabsyl chloride

Cat. No. B052184
CAS RN: 56512-49-3
M. Wt: 323.8 g/mol
InChI Key: VTVWTPGLLAELLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dabsyl chloride is synthesized through the reaction of sodium 4-dimethylaminoazobenzene 4'-sulfonate with phosphorus pentachloride. This reaction introduces a sulfonyl chloride group, enabling the compound to react readily with amines under mild conditions to form dabsyl derivatives. The synthesis process emphasizes the conversion of a sulfonate precursor into a more reactive sulfonyl chloride, making dabsyl chloride a versatile reagent for derivatization procedures in analytical chemistry (Lin, Chang, & Huang, 1989).

Molecular Structure Analysis

The molecular structure of dabsyl chloride derivatives is characterized by the presence of the azobenzene moiety, which imparts significant chromophoric properties to the molecule. This structural feature is crucial for the visible detection of dabsylated compounds in HPLC analysis. The azo group (–N=N–) linked to a sulfonyl chloride provides a unique absorbance pattern, which is exploited in detecting dabsylated amino acids at specific wavelengths in the visible region.

Chemical Reactions and Properties

Dabsyl chloride reacts with amino groups to form stable dabsyl-amino acid derivatives. This reaction is facilitated by the sulfonyl chloride group, which is highly reactive towards nucleophilic substitution by amines. The resulting dabsyl-amino acids exhibit strong absorbance in the visible region, allowing for their sensitive detection in HPLC analyses. The stability and reproducibility of the dabsyl derivatives make dabsyl chloride a preferred choice for amino acid derivatization (Jansen, Berg, Both-Miedema, & Doorn, 1991).

Physical Properties Analysis

The physical properties of dabsyl chloride, such as its good stability and solubility in organic solvents, contribute to its effectiveness as a derivatization agent. The solid form of dabsyl chloride is relatively stable, facilitating its storage and handling in laboratory settings. Its solubility in organic solvents like acetone and acetonitrile allows for easy preparation of the derivatization reagent solution, essential for the derivatization process.

Chemical Properties Analysis

The chemical properties of dabsyl chloride, including its reactivity with amino and carbonyl compounds, make it a versatile reagent in analytical chemistry. Its ability to react with a wide range of compounds, including amino acids, aliphatic amines, and polyamines, to form visible light-absorbing derivatives, underpins its utility in HPLC analysis. The derivatization with dabsyl chloride improves the detectability and quantification of analytes, thereby extending the applicability of HPLC to a broader range of samples (Lin, Chang, & Huang, 1989).

Scientific Research Applications

  • Analysis of Amino Acids in Teas

    Dabsyl chloride is used to determine theanine, GABA, and other amino acids in different types of teas, including green, black, oolong, and Pu-erh teas. The method involves dabsylation and reverse phase high-performance liquid chromatography (HPLC) (Syu et al., 2008).

  • Pre-column Derivatization of Amino Acids

    Dabsyl chloride is advantageous for derivatizing amino acids due to its simple procedure, stability, good reproducibility, and effective HPLC separation of amino acids with specific detection in the visible region (Jansen et al., 1991).

  • Optimization for Derivatization of Biogenic Amines

    Dabsyl chloride's application in pre-column derivatization of biogenic amines has received attention, with studies focusing on optimizing experimental conditions for the dabsylation reaction (Romero et al., 2000).

  • HPLC Determination of Amino and Carbonyl Compounds

    The reagent has been used for HPLC microdetermination of amino acids, aliphatic amines, polyamines, and carbonyl compounds, showcasing its broad application in analytical chemistry (Lin et al., 1989).

  • Dansyl and Dabsyl Derivatives in HPLC of Amino Acids

    Dabsyl chloride offers several advantages over other derivatization methods, such as simplicity, stability, and good detection limits, and is used alongside dansyl chloride for amino acid analysis (Takeuchi, 2005).

  • Analysis of Melamine in Milk and Infant Formula

    A pre-column derivatization method with dabsyl chloride, followed by dispersive liquid-liquid microextraction, is developed for the sensitive analysis of melamine in milk and powdered infant formula samples (Faraji & Adeli, 2017).

  • Labeling Proteins for Electrophoresis

    Dabsyl chloride has been used to label proteins for polyacrylamide gel electrophoresis, allowing visible tracking of protein separation without affecting their mobility (Parkinson & Redshaw, 1984).

  • Determination of Urinary Amino Acids

    A liquid chromatographic procedure for measuring amino acids in urine involves direct derivatization with dabsyl chloride, demonstrating its clinical application (Lin & Wang, 1980).

Safety And Hazards

Dabsyl chloride is considered hazardous. It can cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWTPGLLAELLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801040750
Record name Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabsyl chloride

CAS RN

56512-49-3
Record name Dabsyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[[4-(dimethylamino)phenyl]azo]benzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
EHJM Jansen, RH van den Berg… - … of Chromatography A, 1991 - Elsevier
… that the derivatizations with dabsyl chloride [13] and with 9-fluorenylmethylchloroformate … This paper describes a procedure for the derivatization of amino acids using dabsyl chloride …
Number of citations: 49 www.sciencedirect.com
JK Lin, CC Lai - Analytical Chemistry, 1980 - ACS Publications
… These aliphatic amines are modified by pre-column derlvatization with dabsyl chloride which stabilizes … In this study, these amines were derivatized with dabsyl chloride to form a new …
Number of citations: 126 pubs.acs.org
JK Lin, CH Wang - Clinical chemistry, 1980 - academic.oup.com
… the use of dabsyl chloride and thinlayer chromatography … the newly developed reagent, dabsyl chloride, to label amino … Ammonia reacts with dabsyl chloride to form dabsylainide, which …
Number of citations: 68 academic.oup.com
R Romero, MG Bagur, M Sanchez-Vinas, D Gazquez - Chromatographia, 2000 - Springer
In the last few years special attention has been paid to the pre-column derivatization of biogenic amines with dabsyl chloride because proper experimental conditions for this reaction …
Number of citations: 48 link.springer.com
M Ikeda, K Sorimachi, K Akimoto… - Journal of Chromatography …, 1993 - Elsevier
… The method is based on the derivatization of the secondary amino group with dabsyl-chloride after … Therefore, we used dabsyl chloride for detecting the secondary amino group. …
Number of citations: 19 www.sciencedirect.com
D Parkinson, JD Redshaw - Analytical biochemistry, 1984 - Elsevier
… We have used dabsyl chloride to label molecular weight standard proteins used in PAGE with a bright orange color and examined the effect of the dabsylation procedure on their electro…
Number of citations: 27 www.sciencedirect.com
M Faraji, M Adeli - Food chemistry, 2017 - Elsevier
… A new and sensitive pre-column derivatization with dabsyl chloride followed by dispersive … Derivatization with dabsyl chloride leads to improving sensitivity and hydrophobicity of MEL. …
Number of citations: 54 www.sciencedirect.com
T Takeuchi - Journal of Chromatography Library, 2005 - Elsevier
… Dabsyl chloride also reacts with … dabsyl chloride in acetone or in acetonitrile, followed by mixing with buffer (eg, carbonate, pH 8.5-9.5). Derivatization of amino acid with dabsyl chloride …
Number of citations: 25 www.sciencedirect.com
MA Castillo, RC Castells - Chromatographia, 2001 - Springer
Existing procedures for the determination of biogenic amines by derivatization with dabsyl chloride and separation by RPLC differ very little from those employed in amino acid analysis. …
Number of citations: 16 link.springer.com
U Hubicka, B Żuromska-Witek, J Piotrowska… - Acta Poloniae …, 2015 - ruj.uj.edu.pl
… Since 1975, dabsyl chloride (DBS) has been used for identification of N-terminal amino acid … determination of neomycin derivative with dabsyl chloride (NDC), directly without the …
Number of citations: 8 ruj.uj.edu.pl

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